molecular formula C12H10Cl2O3 B127995 Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate CAS No. 74073-22-6

Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate

Cat. No.: B127995
CAS No.: 74073-22-6
M. Wt: 273.11 g/mol
InChI Key: QQXPSPWWWCQBFM-RMKNXTFCSA-N
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Description

Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate (CAS: 74073-22-6) is a substituted butanoate ester featuring a 2,3-dichlorobenzylidene moiety. Its molecular formula is C₁₂H₁₀Cl₂O₃, with a molecular weight of 273.11 g/mol . The compound exists as a yellow solid, soluble in methanol, and is stored at 2–8°C . Structurally, it contains a conjugated α,β-unsaturated ketone system, which contributes to its reactivity and spectroscopic characteristics .

This compound is primarily recognized as an impurity in the synthesis of Felodipine, a calcium channel blocker used to treat hypertension . Its role as an intermediate in pharmaceutical synthesis underscores the importance of characterizing its physicochemical properties and stability. Key physical parameters include a melting point of 81–83°C, boiling point of 383.6°C (at 760 mmHg), and logP value of 3.14, indicating moderate lipophilicity .

Properties

IUPAC Name

methyl (2E)-2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2O3/c1-7(15)9(12(16)17-2)6-8-4-3-5-10(13)11(8)14/h3-6H,1-2H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXPSPWWWCQBFM-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=C(C(=CC=C1)Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\C1=C(C(=CC=C1)Cl)Cl)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473827
Record name Methyl (2E)-2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate
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Molecular Weight

273.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74073-22-6
Record name Methyl (2E)-2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate
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URL https://comptox.epa.gov/dashboard/DTXSID10473827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (2E)-2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate
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Preparation Methods

Piperidine and 2-Quinolinecarboxylic Acid

A dual-catalyst system combining piperidine (41 mmol) and 2-quinolinecarboxylic acid (44 mmol) in ethanol achieves a primary yield of 138.6 g (98.7% purity) from 141.4 g of 2,3-dichlorobenzaldehyde. This system enhances enolate stabilization and minimizes aldol side reactions.

Piperidine and Picolinic Acid

Substituting 2-quinolinecarboxylic acid with picolinic acid (44 mmol) reduces yield to 131.4 g (97.6% purity), attributed to weaker Lewis acidity and slower enolate formation.

Solvent-Free Catalysis

Emerging approaches explore solvent-free conditions with ionic liquid catalysts, though data remain preliminary. Early results suggest 85–90% yields but require higher temperatures (60–70°C).

Solvent Selection and Reaction Optimization

Solvents influence reaction kinetics, solubility, and crystallization. Comparative data from industrial-scale syntheses include:

SolventBoiling Point (°C)Yield (Primary)Purity (%)Secondary Yield (After Recrystallization)
Ethanol78138.6 g98.744.3 g (99.1%)
Isopropanol82140.1 g98.544.3 g (99.1%)
Methanol65135.2 g97.842.1 g (98.9%)

Ethanol and isopropanol are preferred for their high dielectric constants, which stabilize ionic intermediates and facilitate crystallization. Methanol’s lower boiling point risks premature precipitation, reducing yield.

Purification and Crystallization Techniques

Post-reaction purification ensures pharmaceutical-grade purity. Standard protocols involve:

  • Primary Crystallization : Cooling the reaction mixture to 15°C ± 2°C induces crystallization, yielding 98.5–98.7% pure product.

  • Mother Liquor Recycling : Concentrating residual liquors under vacuum and repeating crystallization recovers an additional 30–35% yield.

  • Recrystallization Solvents : Isopropanol produces brighter crystals than ethanol, though both achieve ≥99% purity after one recrystallization.

Industrial-Scale Production Challenges

Scaling the synthesis introduces challenges:

  • Heat Management : Exothermic condensation necessitates jacketed reactors with precise temperature control to prevent runaway reactions.

  • Catalyst Recovery : Heterogeneous catalysts (e.g., immobilized piperidine on silica) are under development to reduce costs and waste.

  • Regulatory Compliance : Residual solvent levels (e.g., ethanol ≤0.5%) must meet ICH Q3C guidelines, requiring advanced distillation systems.

Comparative Analysis of Patent Methods

Patent CN101613280B (Example 1) and its derivatives demonstrate superior yield and purity compared to earlier methods:

ParameterExample 1 (CN101613280B)Comparative Example 3
CatalystPiperidine + 2-quinolinecarboxylic acidPiperidine + picolinic acid
SolventEthanolIsopropanol
Yield (Primary)138.6 g131.4 g
Purity (%)98.797.6
Total Yield (After Recrystallization)83.06%78.2%

The dual-catalyst system in Example 1 outperforms single-catalyst approaches, underscoring the synergy between Brønsted and Lewis acids .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate involves its interaction with specific molecular targets. The dichlorobenzylidene group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound Name Substituents on Benzene Ring Functional Group Key Structural Differences
Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate 2,3-dichloro α,β-unsaturated ketone + methyl ester Reference compound
Methyl 2-(2-Cl-4-F-benzylidene)-3-oxobutanoate 2-Cl, 4-F α,β-unsaturated ketone + methyl ester Fluorine substitution alters electronic properties
(E)-2-(2,3-Dichlorobenzylidene)-N-methylhydrazinecarbothioamide 2,3-dichloro Hydrazinecarbothioamide + N-methyl Thioamide group enhances hydrogen bonding
(Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate 2,3-dichloro α,β-unsaturated ketone + ethyl ester Ethyl ester increases lipophilicity (logP ~3.5)

Notes:

  • Stereochemistry: The (Z)-isomer of ethyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate () exhibits distinct spatial arrangements compared to the (E)-configured target compound, impacting biological interactions .

Physicochemical Properties

Table 2: Physicochemical Data Comparison

Compound Name Melting Point (°C) logP Solubility Molecular Weight (g/mol)
This compound 81–83 3.14 Methanol 273.11
(E)-2-(2,3-Dichlorobenzylidene)hydrazinecarbothioamide 226–227 N/A DMSO 246.97
Methyl 2-(2-Cl-4-F-benzylidene)-3-oxobutanoate N/A ~3.5* Methanol 268.66
(Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate N/A ~3.5* Ethanol 287.16

*Estimated based on structural analogs.
Key Observations :

  • Melting Points : Hydrazinecarbothioamide derivatives () exhibit significantly higher melting points (>200°C) due to intermolecular hydrogen bonding from thioamide (-NH-C=S) groups .
  • Lipophilicity : Ethyl esters (e.g., ) are marginally more lipophilic than methyl esters, influencing drug metabolism and membrane permeability .

Functional Group Impact :

  • Thioamide Derivatives (): These compounds are synthesized via hydrazine-carbothioamide condensations, with yields ranging from 67% to 89% . Their N-alkyl groups (e.g., methyl, ethyl) modulate steric effects in catalytic applications .
  • Discontinued Products: this compound was listed as discontinued by CymitQuimica (), likely due to niche demand or stability issues.

Biological Activity

Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate, also known as Dehydro Felodipine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article delves into the compound's biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₁₀Cl₂O₃
  • Molecular Weight : 273.11 g/mol
  • IUPAC Name : this compound

The compound features a methyl ester group and a dichlorobenzylidene moiety, which contribute to its unique biological activities. Its structure allows it to interact with various biological targets, making it a candidate for further research in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions that can yield derivatives with enhanced biological activity. The general synthetic pathway includes:

  • Condensation Reaction : The initial step often involves the condensation of appropriate aldehydes and ketones.
  • Esterification : Following condensation, esterification processes are employed to introduce the methyl group.
  • Purification : The final product is purified through crystallization or chromatography to ensure high yield and purity.

1. Antihypertensive Activity

This compound is primarily recognized as an intermediate in the synthesis of Felodipine, a calcium channel blocker used to treat hypertension and angina. Studies indicate that compounds similar to Dehydro Felodipine exhibit significant vasodilatory effects by blocking calcium influx in vascular smooth muscle cells.

2. Anticancer Potential

Recent studies have explored the anticancer potential of various derivatives of this compound:

  • In vitro Studies : Compounds derived from this structure have shown inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, one derivative displayed an IC50 value of approximately 5.85 µM against MCF-7 cells, indicating potent antiproliferative activity compared to standard chemotherapeutics like 5-Fluorouracil .

3. Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) is another area of interest for this compound. Some analogs have demonstrated competitive inhibition against AChE with IC50 values ranging from 13.62 nM to 33.00 nM . This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Table: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
AntihypertensiveVascular Smooth MuscleN/A
AnticancerMCF-75.85
Cholinesterase InhibitionAChE13.62 - 33.00

Q & A

Q. What are the established synthetic routes for Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate, and what analytical techniques are used for characterization?

Methodological Answer: The compound is synthesized via a Claisen-Schmidt condensation between 2,3-dichlorobenzaldehyde and methyl acetoacetate under acidic or basic conditions. Key steps include refluxing in ethanol or THF with catalytic reagents like sodium acetate or piperidine to facilitate enolate formation and subsequent aldol addition . Characterization involves:

  • NMR spectroscopy : To confirm the benzylidene proton (δ ~8.5–9.0 ppm) and ketone/ester carbonyl groups (δ ~170–200 ppm in 13C^{13}\text{C}-NMR) .
  • HPLC/LCMS : For purity assessment and molecular ion detection (e.g., [M+H]+^+ at m/z 273) .
  • Melting point analysis : 81–83°C, consistent with its crystalline structure .

Q. What is the role of this compound in pharmaceutical research?

Methodological Answer: This compound is a critical intermediate in synthesizing Felodipine , a calcium channel blocker. The benzylidene moiety introduces steric and electronic effects that influence the final drug’s pharmacokinetics. Researchers prioritize its synthesis to study regioselectivity in dihydropyridine ring formation during Felodipine production .

Advanced Research Questions

Q. How can researchers optimize the condensation reaction yield between 2,3-dichlorobenzaldehyde and methyl acetoacetate?

Methodological Answer: Optimization strategies include:

  • Catalyst selection : Use of sodium acetate or piperidine to enhance enolate formation. Evidence from analogous syntheses (e.g., ethyl acetoacetate condensations) shows yields improve with catalytic acetic acid (70–85%) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) increase reaction rates, while ethanol balances cost and efficiency .
  • Temperature control : Refluxing at 80–100°C for 6–12 hours ensures complete conversion while minimizing side reactions like retro-aldol decomposition .

Q. What strategies resolve contradictions in spectral data (e.g., NMR chemical shifts) during structural elucidation?

Methodological Answer: Discrepancies in NMR shifts (e.g., benzylidene proton splitting) arise from solvent polarity or tautomerism. To resolve these:

  • Use deuterated solvents (DMSO-d6_6 or CDCl3_3) for consistent baseline referencing .
  • Perform 2D NMR (COSY, HSQC) to confirm coupling patterns and assign ambiguous signals .
  • Compare experimental data with computational predictions (DFT-based 1H^{1}\text{H}-NMR simulations) to validate assignments .

Q. How do computational methods aid in understanding the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations provide insights into:

  • Tautomeric equilibria : Assessing stability of keto-enol forms based on frontier molecular orbitals (HOMO-LUMO gaps) .
  • Electrostatic potential maps : Identifying nucleophilic/electrophilic sites for reactivity predictions in Felodipine synthesis .
  • Solvent effects : COSMO-RS models simulate solvent interactions to optimize reaction media .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer: Key challenges include:

  • Racemization : Prolonged heating during condensation can epimerize the benzylidene group. Mitigation involves shorter reaction times (<8 hours) and lower temperatures (60–70°C) .
  • Purification : Scalable techniques like flash chromatography (C18 or silica gel) replace small-scale HPLC. Ethyl acetate/hexane gradients (3:7 to 1:1) resolve by-products .
  • Crystallization : Recrystallization from ethanol/water mixtures improves enantiomeric excess (>98%) .

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